Rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This compound features a cyclopropane ring substituted with a methoxyphenyl group and a carboxylic acid functional group, which contributes to its biological activity and potential therapeutic applications.
The compound is cataloged under various chemical databases and suppliers, including Sigma-Aldrich and other specialized chemical suppliers. It is characterized by its unique structural properties and is available for research purposes.
Rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid belongs to the class of cyclopropane carboxylic acids. Its systematic name reflects its stereochemistry and substituents, indicating that it is a racemic mixture of the (1R,2R) enantiomers.
The synthesis of rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves several key steps:
The synthesis may utilize reagents such as lithium diisopropylamide for deprotonation steps and various coupling agents for introducing phenyl groups. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity.
The molecular structure of rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid can be depicted as follows:
The compound's structural data indicates the presence of a cyclopropane ring with substituents that influence its chemical reactivity and biological interactions.
Rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, particularly the electron-donating methoxy group, which can stabilize positive charges during reaction mechanisms.
The mechanism of action for rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid in biological systems involves:
Experimental studies are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects.
Rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid has potential applications in:
The (3R) stereochemistry critically influences molecular recognition by biological targets, particularly PDK1 (3-phosphoinositide-dependent kinase 1). Comparative studies demonstrate a 15-fold enhancement in PDK1 inhibition for (3R)-configured derivatives versus their (3S)-counterparts, attributed to optimal hydrogen-bonding geometry with the kinase's hinge region [4]. The protonated amine at physiological pH forms a salt bridge with Asp223, while the ethyl group adopts a pseudo-axial conformation that avoids steric clash with Leu159 [4].
In quinoline-based PDK1 inhibitors, incorporation of the (3R)-1-ethylpiperidin-3-amine moiety enhances target selectivity by 8-fold over structurally related kinases like PKA. This stereospecificity is evident in compounds such as 1-[(1R)-2-hydroxy-1-(3,4,5-trifluorophenyl)ethyl]-N-[3-[4-[[(3R)-1-ethylpiperidin-3-yl]methoxy]quinolin-6-yl]prop-2-ynyl]-2-oxopyridine-3-carboxamide, which exhibits IC₅₀ values of 17 nM against PDK1 versus >500 nM for PKA [4]. The ethyl substituent's size is optimal; smaller (methyl) or larger (propyl) N-alkyl groups reduce potency by 30-60%, highlighting the delicate steric requirements of the hydrophobic pocket.
Table 2: Biological Activity of (3R) vs (3S) Derivatives
Derivative Structure | Configuration | PDK1 IC₅₀ (nM) | Selectivity Index (vs PKA) |
---|---|---|---|
1-Ethylpiperidin-3-yl methoxyquinoline | (3R) | 17 ± 2.1 | 8.3 |
1-Ethylpiperidin-3-yl methoxyquinoline | (3S) | 255 ± 18 | 1.2 |
1-Methylpiperidin-3-yl methoxyquinoline | (3R) | 24 ± 3.5 | 7.1 |
1-Propylpiperidin-3-yl methoxyquinoline | (3R) | 42 ± 5.8 | 5.9 |
Density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level reveal how stereoelectronic properties of the (3R)-configuration govern receptor affinity. The protonated amine exhibits a charge distribution of +0.72 e, significantly higher than the neutral enantiomer's +0.15 e at physiological pH, explaining the enhanced ionic interactions observed with PDK1's Asp223 [2]. Conformational analysis shows the ethyl group in (3R)-1-ethylpiperidin-3-amine dihydrochloride stabilizes a chair conformation with C3-amine pseudo-equatorial, reducing ring strain by 3.2 kcal/mol compared to the (3S)-isomer [5].
Molecular dynamics simulations (50 ns, OPLS4 force field) demonstrate that the (3R) configuration maintains 89% hydrogen bond occupancy with PDK1 versus <15% for (3S). The ethyl substituent's gauche effect modulates amine basicity (predicted pKa 10.2) and creates a hydrophobic vector ideal for accessing ancillary binding pockets. QM/MM studies illustrate that substituting the ethyl with bulkier groups like cyclopropyl disrupts water-mediated hydrogen bonding networks critical for high-affinity binding [4].
Table 3: Computational Parameters for Receptor Binding
Parameter | (3R)-1-Ethyl | (3S)-1-Ethyl | 1-Cyclopropyl (3R) |
---|---|---|---|
Amine Charge (e) | +0.72 | +0.15 | +0.68 |
Ring Strain Energy (kcal/mol) | 8.3 | 11.5 | 9.1 |
H-bond Occupancy (%) | 89 | 14 | 55 |
Predicted pKa (amine) | 10.2 | 9.8 | 10.6 |
Hydrophobic Contact Surface (Ų) | 112 | 98 | 145 |
These computational insights guide rational design of derivatives with optimized target engagement, demonstrating why the (3R) configuration is privileged in kinase inhibitor scaffolds. The synergy between stereoelectronic effects and three-dimensional positioning creates a pharmacophore geometry inaccessible to the opposite enantiomer [2] [4].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8